N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives like “N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” often involves coupling reactions and electrophilic cyclization reactions . These reactions are used to create the thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom at one position . The synthesis process is often carried out by medicinal chemists who produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular structure of “N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at one position . This compound also contains a benzo[c][1,2,5]thiadiazole moiety and a carboxamide group. The molecular formula of this compound is C16H17N3O2S2 and it has a molecular weight of 347.45.Chemical Reactions Analysis
Thiophene derivatives, including “N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, can undergo a variety of chemical reactions. These reactions often involve the thiophene ring and can include reactions such as C-H arylation of thiophenes . The specific chemical reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” are not provided in the search results.Scientific Research Applications
Organic Semiconductors and Optoelectronics
The thiophene ring system plays a crucial role in the development of organic semiconductors. Researchers have investigated its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s electronic properties make it suitable for constructing efficient optoelectronic devices .
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in industrial chemistry and material science .
Pharmacological Properties
Molecules containing the thiophene ring exhibit diverse pharmacological effects:
- Antihypertensive and Anti-Atherosclerotic Activities : Certain compounds with the thiophene framework exhibit these beneficial effects .
Drug Development
Notable examples of drugs containing thiophene moieties include:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives:
Indole Derivatives
While not directly related to our compound, indole derivatives are worth mentioning. Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. These derivatives have diverse biological and clinical applications .
Future Directions
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This will involve the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-7-4-11(13-5-8-22-10-13)3-6-17-16(21)12-1-2-14-15(9-12)19-23-18-14/h1-2,5,8-11,20H,3-4,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOFPANYRFYZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC(CCO)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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